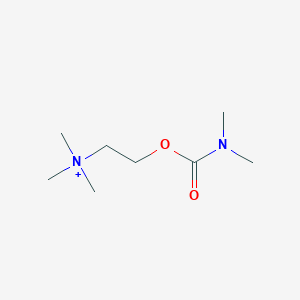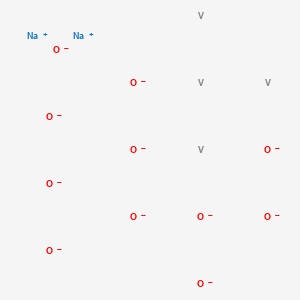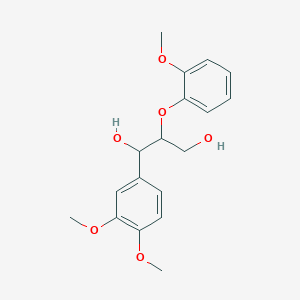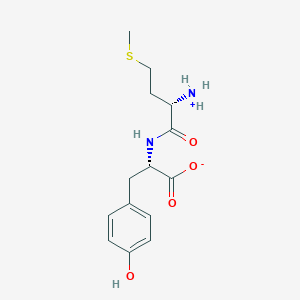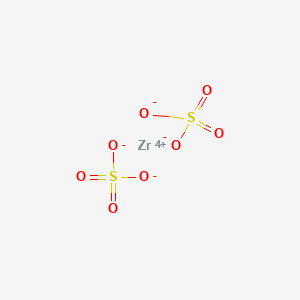
Zirconium sulfate
概要
説明
Synthesis Analysis
Zirconium sulfate (ZS) can be synthesized from ZrO(OH)₂ using sulfuric acid (H₂SO₄), a process that offers an environmentally friendly alternative to traditional methods with lower Technologically Naturally Occurring Radioactive Material (TENORM) content. The optimal conditions for this synthesis involve a temperature of 250 °C, a contact time of 150 minutes, and a specific ratio of feed and acid, yielding a conversion rate of 77.76% (Amliliana & Akhmad, 2021).
Molecular Structure Analysis
The molecular structure of zirconium sulfate is characterized by the presence of zirconium oxides and hydroxides, as demonstrated through various characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). These structures play a crucial role in the compound's chemical reactivity and physical properties (Ao et al., 2019).
Chemical Reactions and Properties
Zirconium sulfate exhibits high reactivity in sulfation processes, contributing to its effectiveness in various catalytic and adsorption applications. Its ability to facilitate biodiesel production through esterification and its role in adsorbing sulfate ions from aqueous solutions highlight its versatile chemical properties (Patel, Brahmkhatri, & Singh, 2013).
Physical Properties Analysis
The physical properties of zirconium sulfate, such as its specific surface area and porosity, are influenced by its synthesis process. Techniques like microwave-assisted solvothermal synthesis have been shown to produce zirconium oxide-based materials with superior crystalline quality and reduced synthesis time, which could potentially impact the physical characteristics of zirconium sulfate derivatives (Liang & D’Alessandro, 2013).
Chemical Properties Analysis
The chemical properties of zirconium sulfate, particularly its acidity and catalytic activity, are significant for applications in fuel production and environmental remediation. Studies on sulfated zirconia catalysts, which may share similar chemical behaviors with zirconium sulfate, have provided insights into the active site structures and reactivity of these materials in various chemical reactions (Yan, Wang, Wachs, & Baltrusaitis, 2019).
科学的研究の応用
Biomedical Applications
- Scientific Field : Biomedical Science
- Summary of Application : Zirconium-based Metal-Organic Frameworks (Zr-MOFs) have been used in various biomedical applications such as drug delivery, anti-cancer activity, bio-sensing, and imaging .
- Methods of Application : The synthetic routes for various surface-functionalized Zr-MOFs have been developed recently . These methods involve the use of different organic linkers to create MOFs with varying properties .
- Results or Outcomes : Zr-MOFs have shown low cytotoxicity and high drug-loading capacity . They have been thoroughly investigated for various bio-related applications .
Nanocatalysts, Nanosensors, and Adsorbents
- Scientific Field : Nanotechnology
- Summary of Application : Zirconia nanomaterials have found numerous applications as nanocatalysts, nanosensors, and adsorbents .
- Methods of Application : Different synthetic pathways are used to explore their physico-chemical properties . These include hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods .
- Results or Outcomes : The specific phases, morphology, and the comparison with their counterpart composites for different applications have been studied .
Fuel Cells
- Scientific Field : Energy Science
- Summary of Application : Zirconia nanoparticles have been used in applications such as solid oxide fuel cells .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Leather Tanning
- Scientific Field : Leather Industry
- Summary of Application : Zirconium sulfate is used in tanning white leather .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Catalyst Support
- Scientific Field : Chemical Industry
- Summary of Application : Zirconium sulfate is used as a catalyst support .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Precipitating Proteins and Amino Acids
- Scientific Field : Biochemistry
- Summary of Application : Zirconium sulfate is used to precipitate proteins and amino acids .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Pigment Stabilizer
- Scientific Field : Paint and Coating Industry
- Summary of Application : Zirconium sulfate is used as a pigment stabilizer .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Nanocatalysts and Nanosensors
- Scientific Field : Nanotechnology
- Summary of Application : Zirconia nanomaterials have found numerous applications as nanocatalysts and nanosensors .
- Methods of Application : Different synthetic pathways are used to explore their physico-chemical properties . These include hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods .
- Results or Outcomes : The specific phases, morphology, and the comparison with their counterpart composites for different applications have been studied .
Supercapacitor and Cathode Material in Solar Cells
- Scientific Field : Energy Science
- Summary of Application : Zirconium-based Metal-Organic Frameworks (MOF-525) have been used as a supercapacitor and cathode material in solar cells .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
将来の方向性
Zirconium-based nanomaterials, including zirconium sulfate, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways .
特性
IUPAC Name |
zirconium(4+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.Zr/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAUZSQITFJWPS-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zr(SO4)2, O8S2Zr | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | zirconium(IV) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021466 | |
| Record name | Zirconium(IV) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anhydrous zirconium sulfate is a colorless microcrystalline solid. Zirconium sulfate is also obtained as a white crystalline tetrahydrate, ZrSO4.4H2O. Both forms are soluble in water and noncombustible. It is corrosive to aluminum. It is used in chemical analysis, as an additive for lubricants, and for many other uses., Liquid; Pellets or Large Crystals, Hygroscopic; [HSDB] Colorless solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8487 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Crystalline solid. Converted to monohydrate at 100 °C, to anhydrous form at 380 °C; solubility in water at 18 °C: 52.5 g/100 g solution. A solution at room temperature deposits a solid on standing. The more dilute the solution the more rapid the decomposition /Zirconium sulfate tetrahydrate/, Soluble in water, Slightly soluble in ethanol | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 3.22 g/cu cm, White tetragonal crystals; density: 2.80 g/cu cm. Very soluble in water /Zirconium sulfate tetrahydrate/, White crystalline powder; bulk density: 70 lb/cu ft; decomposes to monohydrate at 100 °C; soluble in water; slightly soluble in alcohol; insoluble in hydrocarbons; aqueous solutions are strongly acidic; aqueous solutions will precipitate potassium ions and amino acids from solution; aqueous solutions are decomposed by bases and heat. /Zirconium sulfate tetrahydrate/ | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Zirconium sulfate | |
Color/Form |
White crystals | |
CAS RN |
14644-61-2, 14475-73-1 | |
| Record name | ZIRCONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4837 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, zirconium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(IV) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01SJA33642 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
410 °C | |
| Record name | ZIRCONIUM DISULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

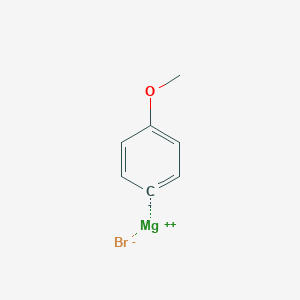
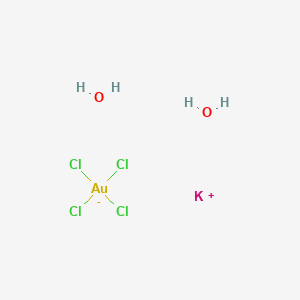
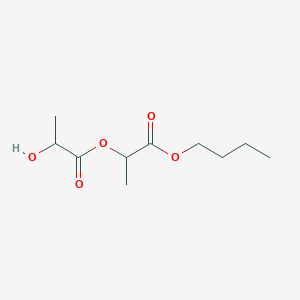
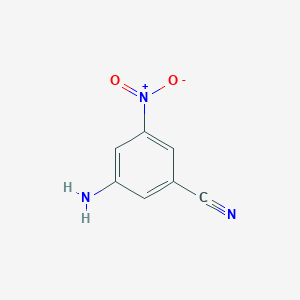
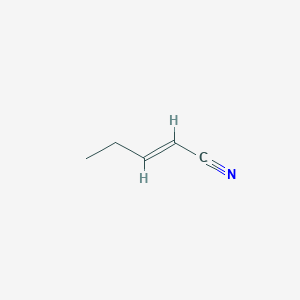
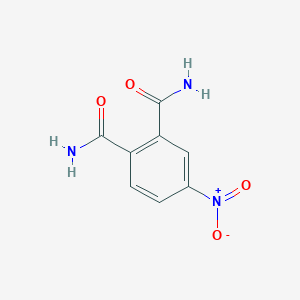
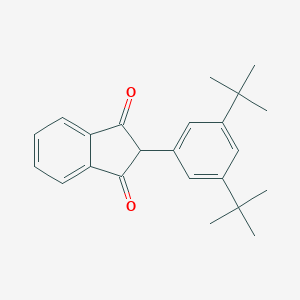
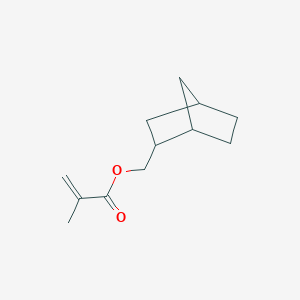
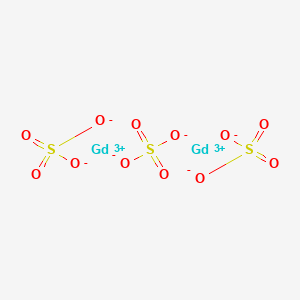
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
